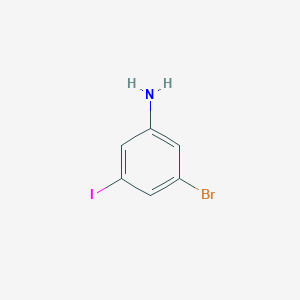

3-Bromo-5-iodoaniline

Description

Contextualization of 3-Bromo-5-iodoaniline within Aryl Halide Chemistry

This compound is a dihalogenated aniline (B41778), a specific type of aryl halide. Its structure, which includes both a bromine and an iodine atom at the meta-positions relative to the amino group, makes it a particularly interesting subject within aryl halide chemistry. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective chemical transformations, a key aspect of modern synthetic strategy. The presence of two different halogens on the aniline ring provides a platform for sequential, site-selective reactions, such as cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Research Significance of Substituted Anilines in Organic Synthesis and Beyond

Substituted anilines are foundational building blocks in organic synthesis. wisdomlib.orgnih.gov Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. chemistrysteps.com They are precursors to a vast range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. nih.govtohoku.ac.jp The development of efficient methods for synthesizing substituted anilines, particularly those with specific substitution patterns that are not easily accessible through classical methods, is an active area of research. tohoku.ac.jpbohrium.com Recent studies have highlighted the role of halogenated anilines in developing new antimicrobial agents, where the halogen atoms can enhance biological activity. nih.gov

Rationale for Dedicated Academic Investigation of this compound

The unique substitution pattern of this compound warrants dedicated academic investigation. The presence of two distinct halogen atoms at the meta-positions of the aniline ring presents both challenges and opportunities for synthetic chemists. Understanding the regioselectivity of its reactions is crucial for its effective use as a synthetic intermediate. Research into this compound can contribute to the development of new synthetic methodologies and provide access to novel, highly functionalized molecules that may have applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H5BrIN | nih.gov |

| Molecular Weight | 297.92 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 75 - 76 °C | windows.net |

| Boiling Point | 75-76 °C | sigmaaldrich.com |

| CAS Number | 31948-87-5 | nih.gov |

Synthesis and Reactions

The synthesis of halogenated anilines can be achieved through various methods, often involving the selective halogenation of an aniline precursor or the reduction of a halogenated nitroaromatic compound. ingentaconnect.com For instance, a common route involves the multi-step process starting from aniline, which includes acetylation, followed by sequential halogenation (bromination and iodination), and finally deprotection to yield the desired substituted aniline. acs.org Another approach involves the diazotization of a related aniline derivative followed by a Sandmeyer-type reaction to introduce one of the halogen atoms. acs.org

This compound can participate in a variety of chemical reactions, making it a versatile building block. The amino group can be diazotized and replaced, and the halogen atoms can be subjected to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds, respectively. The differential reactivity of the C-I and C-Br bonds allows for selective transformations, typically with the more reactive C-I bond participating in reactions under milder conditions.

Applications in Research

The primary application of this compound in a research context is as a versatile intermediate for the synthesis of more complex molecules. windows.net Its dihalogenated structure allows for the stepwise introduction of different functional groups, enabling the construction of intricate molecular architectures. This is particularly valuable in the synthesis of potential pharmaceutical candidates and novel organic materials where precise control over the substitution pattern is essential for tuning the desired properties.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXCUTCIFLAPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670341 | |

| Record name | 3-Bromo-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31948-87-5 | |

| Record name | 3-Bromo-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Iodoaniline

Historical Evolution of Halogenated Aniline (B41778) Synthesis

The journey into the synthesis of halogenated anilines is deeply rooted in the development of electrophilic aromatic substitution reactions in the 19th century. Early investigations into the reactivity of aniline, first isolated in 1826, revealed its high susceptibility to electrophilic attack. The amino group's strong activating and ortho-, para-directing nature made direct halogenation a facile but often uncontrollable reaction. byjus.com

Early methods for introducing halogens onto the aniline ring typically involved direct treatment with elemental halogens. For instance, the reaction of aniline with bromine water was known to produce 2,4,6-tribromoaniline (B120722) instantaneously, a testament to the powerful activation imparted by the amino group. byjus.com However, achieving selective mono- or di-halogenation, particularly with a meta-substitution pattern, was a significant challenge.

The discovery of diazotization by Peter Griess in 1858, followed by the Sandmeyer reaction in 1884, marked a paradigm shift in the synthesis of aryl halides. wikipedia.org These reactions provided a reliable method to introduce halogens at specific positions on the aromatic ring by converting an amino group into a diazonium salt, which could then be displaced by a halide. This two-step process offered a level of control unattainable through direct electrophilic substitution at the time. For instance, an amino group could be introduced at a position that would later become the site of halogenation, thus circumventing the directing effects of other substituents. The Sandmeyer reaction, initially focused on chloro- and bromobenzenes, became a fundamental tool for the strategic synthesis of a wide variety of halogenated aromatic compounds. wikipedia.orgnih.gov

Advanced Synthetic Routes to 3-Bromo-5-iodoaniline

The synthesis of a molecule with a specific substitution pattern like this compound requires a carefully orchestrated sequence of reactions to control the regioselectivity of halogen introduction. Modern synthetic chemistry offers several sophisticated strategies to achieve this, primarily revolving around sequential halogenation and diazotization-mediated pathways.

Sequential Halogenation Protocols

A logical approach to synthesizing this compound is the sequential introduction of the bromine and iodine atoms onto an aniline or a suitable precursor. This strategy relies on a thorough understanding of directing group effects and the modulation of the reactivity of the aromatic ring. A common tactic involves the acetylation of the amino group to form acetanilide (B955). This transformation moderates the activating effect of the amino group and provides steric hindrance, which can favor para-substitution and prevent multiple halogenations. adamcap.com

A plausible synthetic sequence, adapted from the well-documented synthesis of the analogous 1-bromo-3-chloro-5-iodobenzene (B84608), would begin with the bromination of acetanilide. adamcap.commedium.com The acetylamino group directs the incoming electrophile to the para-position, yielding 4-bromoacetanilide. Subsequent iodination of 4-bromoacetanilide would then be directed to one of the ortho-positions relative to the acetylamino group. Following the sequential halogenation, hydrolysis of the acetyl group would furnish the desired dihaloaniline.

The introduction of an iodine atom onto an aromatic ring can be achieved using various electrophilic iodinating agents. For a substrate like 3-bromoaniline (B18343), direct iodination would be expected to yield a mixture of products due to the directing effects of both the amino and bromo groups. To achieve the desired this compound, a more controlled approach is necessary.

One effective method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. researchgate.net The reaction conditions can often be tuned to favor specific isomers. Another powerful reagent for iodination is iodine monochloride (ICl). adamcap.commedium.com In a potential synthesis of this compound, if one were to start with 3-bromoaniline, the amino group would direct the incoming iodine electrophile to the ortho and para positions. This would lead to the formation of 3-bromo-2-iodoaniline, 3-bromo-4-iodoaniline, and 3-bromo-6-iodoaniline, but not the desired this compound. Therefore, a strategy that circumvents these directing effects is required, such as starting with a different substitution pattern or using a diazotization route.

| Starting Material | Iodinating Agent | Catalyst/Solvent | Product |

| 4-Bromo-2-chloroaniline (B1269894) | Iodine monochloride | Acetic acid | 4-Bromo-2-chloro-6-iodoaniline (B12088954) |

| Acetanilide | N-Iodosuccinimide | Acetic acid | 4-Iodoacetanilide |

Table 1: Examples of Electrophilic Iodination in the Synthesis of Halogenated Anilines. (Data adapted from analogous syntheses) adamcap.comresearchgate.net

Similar to iodination, achieving the correct regiochemistry for bromination is crucial. The amino group's strong ortho-, para-directing effect often leads to the formation of 2,4,6-tribromoaniline upon reaction with elemental bromine. youtube.com To obtain a specific isomer such as this compound, one might consider starting with 3-iodoaniline (B1194756). However, direct bromination of 3-iodoaniline would likely yield a mixture of isomers, with the major products being 2-bromo-3-iodoaniline (B2774504) and 4-bromo-3-iodoaniline.

To overcome these challenges, protecting the amino group as an acetamide (B32628) is a common strategy to moderate its reactivity and direct the bromination to the para-position. For instance, the bromination of acetanilide in acetic acid yields predominantly 4-bromoacetanilide. adamcap.com This approach, however, does not directly lead to the 3,5-disubstituted pattern. Achieving the meta-directing influence necessary for the synthesis of this compound often requires more advanced techniques or starting with a precursor that already has the desired substitution pattern.

| Starting Material | Brominating Agent | Solvent | Major Product |

| Acetanilide | Bromine | Acetic Acid | 4-Bromoacetanilide |

| Aniline | Bromine Water | Water | 2,4,6-Tribromoaniline |

Table 2: Common Bromination Reactions of Aniline and its Derivatives. adamcap.comyoutube.com

Diazotization-Mediated Synthetic Pathways

Diazotization reactions offer a powerful and versatile method for the synthesis of specifically substituted aromatic compounds that are often difficult to prepare by direct electrophilic substitution. The general strategy involves the conversion of an aromatic primary amine to a diazonium salt, which can then be replaced by a variety of substituents, including halogens.

A hypothetical route to this compound could start from 3,5-dibromoaniline (B181674). One of the bromo groups could be converted to an amino group, followed by diazotization and subsequent iodination via a Sandmeyer-type reaction. Alternatively, a more plausible route might involve starting with a precursor that already contains an amino group that can be removed after the desired halogenation pattern is established.

Reductive deamination is a process where an amino group is removed from an aromatic ring. This is typically achieved by diazotization of the amine followed by reduction, often with hypophosphorous acid (H₃PO₂) or by using alkyl nitrites in a suitable solvent. adamcap.comacs.org This method is particularly useful in multi-step syntheses where an amino group is used to direct the substitution pattern and is then removed in a later step.

In the context of synthesizing this compound, one could envision a scenario where a precursor such as 2,4-dibromo-6-iodoaniline (B7936625) is synthesized. The amino group in this precursor, having served its purpose in directing the halogenation, could then be removed via reductive deamination to yield 1,3-dibromo-5-iodobenzene (B9818). While this is not the target molecule, it illustrates the principle. A more direct application would be the deamination of a precursor like 3-bromo-5-iodo-2-aminoaniline to yield this compound, should a viable synthesis for the precursor exist.

A well-documented example that highlights this methodology is the final step in the synthesis of 1-bromo-3-chloro-5-iodobenzene, where 4-bromo-2-chloro-6-iodoaniline is deaminated. adamcap.comacs.org

| Precursor | Reagents | Product |

| 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite (B80452), DMF | 1-Bromo-3-chloro-5-iodobenzene |

| 4-Bromo-2-chloro-6-iodoaniline | Nitrous acid, Hypophosphorous acid | 1-Bromo-3-chloro-5-iodobenzene |

Table 3: Examples of Reductive Deamination in the Synthesis of Halogenated Benzenes. adamcap.comacs.org

Conversion to Halogenated Benzene (B151609) Intermediates

The synthesis of polysubstituted anilines, such as this compound, necessitates the strategic conversion of aniline or its derivatives into various halogenated benzene intermediates. The amino group (-NH₂) in aniline is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions. byjus.comlibretexts.org Direct halogenation of aniline is often difficult to control, leading to multiple substitutions and the formation of undesired isomers, such as the rapid formation of a 2,4,6-tribromoaniline precipitate upon reaction with bromine water. byjus.comchemistrysteps.com

To achieve specific substitution patterns, particularly meta-substitution, and to prevent over-halogenation, the reactivity of the amino group must be attenuated. This is commonly achieved by converting the amine into an amide, most frequently an acetanilide, through reaction with acetic anhydride. libretexts.orgchemistrysteps.comadamcap.compearson.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director and an activator, but its influence is significantly reduced because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. chemistrysteps.com This moderation allows for more controlled, stepwise halogenation.

A multi-step synthesis, such as the one used to produce the analogous 1-bromo-3-chloro-5-iodobenzene from aniline, illustrates this principle. The process involves:

Acetylation: Aniline is converted to acetanilide. adamcap.com

Halogenation: The acetanilide is sequentially halogenated. For instance, bromination yields 4-bromoacetanilide, and subsequent chlorination yields 4-bromo-2-chloroacetanilide. adamcap.comscribd.com

Hydrolysis: The acetyl group is removed by acid-catalyzed hydrolysis to revert the amide back to a substituted aniline (e.g., 4-bromo-2-chloroaniline). adamcap.commedium.com

Further Halogenation: Additional halogen atoms can be introduced. For example, iodination of 4-bromo-2-chloroaniline with iodine monochloride produces 4-bromo-2-chloro-6-iodoaniline. adamcap.commedium.com

Deamination: In some synthetic routes for related benzene compounds, the amino group is removed entirely via a diazonium salt intermediate to yield the final product. adamcap.comacs.org

This stepwise approach, creating specific halogenated aniline intermediates, is crucial for building the desired substitution pattern required for compounds like this compound.

Utility of N-Halogenating Reagents in Precursor Preparation

N-halogenating reagents, particularly N-halosuccinimides (NXS) like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used in the preparation of halogenated aniline precursors due to their ability to act as sources of electrophilic halogens under relatively mild conditions. researchgate.net These reagents offer greater selectivity compared to diatomic halogens (e.g., Br₂), reducing the formation of side products.

The reactivity of NXS reagents can be modulated by catalysts, allowing for fine-tuned halogenation of aromatic compounds. Lewis bases, including those with nitrogen, oxygen, or sulfur atoms, can interact with NXS reagents to form highly reactive halonium complexes, which facilitates the halogenation of even less reactive substrates. researchgate.net

In the context of aniline derivatives, the choice of N-halogenating reagent and reaction conditions can be used to control the position of halogenation. For example, the iodination of anilines can be directed to either the ortho or para position by carefully selecting the conditions when using N-iodosuccinimide. researchgate.net This level of control is essential for the regioselective synthesis of complex molecules like this compound.

Chemo- and Regioselective Synthesis Strategies

Achieving the specific 3-bromo-5-iodo substitution pattern on an aniline ring is a significant challenge due to the ortho-, para-directing nature of the amino group. Direct halogenation is not a viable strategy. Therefore, chemo- and regioselective strategies must be employed, typically involving a multi-step sequence where the directing effects of existing substituents are carefully managed.

A plausible synthetic pathway would involve the following strategic considerations:

Starting Material Selection: The synthesis would likely begin with a meta-substituted aniline, such as 3-bromoaniline or 3-iodoaniline, to establish the initial substitution pattern.

Amine Protection: The amino group of the starting material would be protected as an acetanilide to moderate its activating effect and to introduce steric bulk that can help direct subsequent substitutions. chemistrysteps.com

Sequential Halogenation: The second halogen would then be introduced. The existing substituents on the ring—the acetamido group and the first halogen—would collectively direct the position of the incoming electrophile. For instance, starting with 3-bromoacetanilide, the acetamido group (ortho-, para-directing) and the bromine (ortho-, para-directing, but deactivating) would direct the incoming iodine to positions 2, 4, and 6. Achieving the desired 5-position (meta to the amine) substitution requires careful manipulation of these directing effects or employing alternative synthetic methodologies.

Deprotection: Following the successful introduction of both halogens in the correct positions, the protecting acetyl group would be removed via hydrolysis to yield the final this compound product. adamcap.commedium.com

The synthesis of the related compound 4-bromo-2-chloro-6-iodoaniline from 4-bromo-2-chloroaniline using iodine monochloride in acetic acid is a well-documented example of a highly regioselective iodination step in a multi-step synthesis. medium.comgoogle.com This highlights the importance of building upon an existing substitution pattern to achieve a specific, highly substituted final product.

Reaction Parameter Optimization for Enhanced Yields and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of the target compound, this compound, while minimizing side reactions and simplifying purification.

Stoichiometric Control and Reactant Ratios

The stoichiometry of the halogenating reagents is a primary tool for controlling the extent of halogenation. In the synthesis of halogenated anilines, precise control over the molar ratios of the reactants is essential to prevent the formation of polyhalogenated byproducts. byjus.com

For instance, the extent of iodination using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) can be easily controlled by adjusting the stoichiometry, allowing for the synthesis of mono-iodinated products in excellent yields. researchgate.net In a typical laboratory procedure for halogenating a protected aniline intermediate, the halogenating agent (e.g., iodine monochloride) is often used in a slight molar excess (e.g., 1.25 equivalents) relative to the aniline substrate to ensure complete conversion of the starting material. google.com Careful, often dropwise, addition of the halogenating agent is employed to maintain control over the reaction. scribd.com

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a pivotal role in the efficiency and selectivity of halogenation reactions. The solvent can influence the solubility of reactants, the stability of intermediates, and the reactivity of the electrophilic halogenating species.

Glacial acetic acid is a commonly used solvent for the halogenation of aniline derivatives, as it is polar enough to dissolve the reactants and can facilitate the reaction without being overly reactive. adamcap.commedium.comgoogle.com In some procedures, mixed solvent systems are employed for recrystallization to ensure high purity of the intermediate products. A typical example is a mixture of glacial acetic acid and water. google.com More advanced solvent systems, such as ionic liquids, have been shown to be effective for the direct chlorination and bromination of unprotected anilines using copper(II) halides, offering high yields and regioselectivity under mild conditions. beilstein-journals.org

Table 1: Comparison of Solvent Systems in Halogenation Reactions

| Solvent System | Typical Use Case | Advantages | Reference |

|---|---|---|---|

| Glacial Acetic Acid | Halogenation of protected anilines (acetanilides) | Good solubility for reactants, moderately polar. | adamcap.com, medium.com |

| Ethanol (B145695)/Water | Reduction of nitroaromatics to anilines | Effective for reductions with iron; allows for easy workup. | chemicalbook.com |

| Ionic Liquids | Direct halogenation of unprotected anilines with Cu(II) halides | High yield and regioselectivity, milder conditions, potentially "greener" alternative. | beilstein-journals.org |

| N,N-Dimethylformamide (DMF) | Reductive deamination of haloanilines | Effective solvent for reactions involving alkyl nitrites. | acs.org |

Catalytic Enhancement in Synthetic Procedures

Catalysis can significantly enhance the efficiency, selectivity, and rate of synthetic procedures for preparing halogenated anilines. Both acid and base catalysts, as well as transition metals, have been employed.

The electrophilic halogenation of aromatic compounds can be catalyzed by various systems:

Lewis and Brønsted Acids: Acids like trifluoromethanesulfonic acid (TfOH) can be used to activate N-halogenating reagents, generating a more potent electrophilic halogen species. researchgate.net

Lewis Bases: Organocatalysts, such as thiourea (B124793) derivatives, can activate iodine sources like 1,3-diiodo-5,5-dimethylhydantoin for the selective iodination of activated aromatic compounds. researchgate.net Aniline itself can act as an organocatalyst, reacting with N-halosuccinimides to form a highly reactive N-haloarylamine intermediate that serves as the active halogenating agent. researchgate.net

Transition Metal Catalysis: Copper(II) halides (CuCl₂ and CuBr₂) have been successfully used as reagents and catalysts for the direct, regioselective para-halogenation of unprotected anilines in ionic liquids. beilstein-journals.org Palladium-catalyzed reactions are also crucial in the synthesis of related heterocyclic compounds starting from haloanilines, demonstrating the utility of transition metals in C-C and C-N bond formation. mdpi.com

These catalytic methods offer pathways to milder reaction conditions, improved yields, and greater control over the final product's structure.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance process efficiency. In the synthesis of this compound, these principles can be applied to various methodologies, focusing on aspects such as atom economy, and the reduction of solvent waste and byproducts. While a specific, optimized "green" synthesis for this compound is not extensively documented in publicly available research, a critical analysis of plausible synthetic routes can highlight areas for improvement based on green chemistry metrics.

A hypothetical, yet chemically viable, multi-step synthesis of this compound can be proposed to illustrate the application of these principles. A plausible route could commence with the diazotization of a suitable starting material like 3,5-dibromoaniline, followed by a Sandmeyer-type reaction to introduce the iodine atom. This pathway provides a framework for discussing the key green chemistry considerations.

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. windows.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. windows.net An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

In a hypothetical synthesis of this compound from 3,5-dibromoaniline, a key step would be the replacement of one bromine atom with an iodine atom. This could be approached through a diazotization-iodination sequence. Let's analyze the atom economy of such a process:

Step 1: Diazotization of 3,5-dibromoaniline

In this step, 3,5-dibromoaniline is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), to form the corresponding diazonium salt.

Reactants: 3,5-dibromoaniline (C₆H₅Br₂N), Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr)

Products: 3,5-dibromobenzenediazonium bromide (C₆H₃Br₃N₂), Sodium Bromide (NaBr), Water (H₂O)

Step 2: Iodination (Sandmeyer-type reaction)

The diazonium salt is then reacted with an iodide source, such as potassium iodide (KI), to yield 1,3-dibromo-5-iodobenzene.

Reactants: 3,5-dibromobenzenediazonium bromide (C₆H₃Br₃N₂), Potassium Iodide (KI)

Products: 1,3-dibromo-5-iodobenzene (C₆H₃Br₂I), Potassium Bromide (KBr), Nitrogen gas (N₂)

Step 3: Reduction to this compound

A subsequent step would be required to introduce the amine group, potentially through a reduction of a nitro group if the synthesis started from a nitro-substituted precursor, or in this hypothetical route, a final amination step would be necessary. For the sake of a focused atom economy calculation on the key halogen exchange, we will consider the formation of an intermediate.

To provide a clearer picture, let's consider a simplified hypothetical reaction for the purpose of calculation, focusing on the core transformation. A direct halogen exchange is less common for aryl halides, therefore the diazotization route is more plausible.

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 3,5-dibromobenzenediazonium salt (hypothetical) | ~345.85 | 1,3-dibromo-5-iodobenzene | 362.80 |

| Potassium Iodide | 166.00 | ||

| Total Reactant MW | 511.85 | Desired Product MW | 362.80 |

| Atom Economy | 70.88% |

This hypothetical calculation demonstrates that even in a key step, the atom economy is significantly less than 100%. The generation of byproducts such as potassium bromide and nitrogen gas contributes to the reduction in atom economy.

Minimization of Solvent Waste and Byproducts

In the proposed synthesis of this compound, several areas for improvement in terms of waste minimization can be identified:

Solvent Selection: Traditional organic syntheses often employ volatile and hazardous organic solvents. For instance, the diazotization step is typically carried out in an aqueous acidic solution, which is relatively benign. However, subsequent extraction and purification steps may involve solvents like diethyl ether or dichloromethane, which are associated with environmental and health concerns. The principles of green chemistry would advocate for the use of safer, more environmentally friendly solvents, such as water, ethanol, or supercritical fluids, where feasible.

Byproduct Formation: The Sandmeyer-type reaction, while effective, inherently generates byproducts. In the iodination step, for every mole of the desired iodo-compound produced, a mole of potassium bromide and a mole of nitrogen gas are also formed. While nitrogen gas is harmless, the inorganic salt byproduct contributes to the waste stream.

Reagent Stoichiometry: The use of excess reagents is a common practice to drive reactions to completion. However, this leads to a lower atom economy and increases the amount of waste that needs to be treated and disposed of. Careful optimization of reaction conditions to use stoichiometric amounts of reagents is a key green chemistry objective.

The following table summarizes the potential sources of waste in the hypothetical synthesis of this compound and suggests greener alternatives.

| Waste Source | Conventional Approach | Greener Alternative |

| Solvents | Dichloromethane, Diethyl ether for extraction | Water, Ethanol, or solvent-free conditions |

| Byproducts | Inorganic salts (e.g., NaBr, KBr) | Catalytic methods that avoid salt formation |

| Acids | Stoichiometric use of strong acids (e.g., HBr) | Catalytic amounts of solid acid catalysts |

By focusing on these areas, the synthesis of this compound can be designed to be more environmentally benign. Future research and development in this area would likely focus on developing catalytic methods that can achieve the desired transformations with higher atom economy and reduced waste generation.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodoaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the existing substituents. In 3-bromo-5-iodoaniline, the amino (-NH₂) group is a powerful activating group, meaning it increases the rate of reaction compared to benzene and directs incoming electrophiles to the ortho and para positions. wikipedia.orgadamcap.com Conversely, the bromine and iodine atoms are deactivating groups due to their inductive electron withdrawal, yet they also direct incoming electrophiles to ortho and para positions due to resonance effects.

The directing effects of the substituents on the available positions (C2, C4, C6) are as follows:

Amino group (-NH₂ at C1): Strongly directs ortho (C2, C6) and para (C4).

Bromo group (-Br at C3): Directs ortho (C2, C4) and para (C6).

Iodo group (-I at C5): Directs ortho (C4, C6) and para (C2).

The powerful activating and directing effect of the amino group is generally dominant. All three substituents direct to positions C2, C4, and C6. Therefore, the regioselectivity will be a result of the combined electronic and steric influences. Position C4 is sterically the most accessible and is activated by all three groups (para to -NH₂, ortho to -Br, and ortho to -I). Positions C2 and C6 are electronically activated by all three groups as well but are flanked by a halogen and the amino group, introducing more steric hindrance. Consequently, electrophilic substitution is most likely to occur at the C4 position, with potential for substitution at C2 and C6 depending on the specific electrophile and reaction conditions. libretexts.org

| Position | Directing Effect from -NH₂ (C1) | Directing Effect from -Br (C3) | Directing Effect from -I (C5) | Overall Activation/Steric Hindrance |

|---|---|---|---|---|

| C2 | ortho (Activating) | ortho (Directing) | para (Directing) | Electronically favorable, sterically hindered |

| C4 | para (Activating) | ortho (Directing) | ortho (Directing) | Electronically favorable, sterically accessible |

| C6 | ortho (Activating) | para (Directing) | ortho (Directing) | Electronically favorable, sterically hindered |

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

Nucleophilic aromatic substitution (NAS) typically occurs when a nucleophile replaces a leaving group on an aromatic ring. youtube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

The this compound molecule lacks strong electron-withdrawing groups; in fact, it possesses the electron-donating amino group. This makes it a poor substrate for the classical addition-elimination NAS mechanism. libretexts.org However, the reactivity of the halogens as leaving groups in NAS reactions follows the order I > Br > Cl > F, which is related to the carbon-halogen bond strength. Therefore, if a substitution were to be forced under harsh conditions, the iodine atom would be the most likely to be displaced by a nucleophile, followed by the bromine atom. This differential reactivity could theoretically allow for selective functionalization, although such reactions are less common for this type of substrate compared to metal-catalyzed cross-couplings.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemistryjournals.net this compound is an excellent substrate for these reactions due to its two different halogen substituents. The difference in reactivity between the C-I and C-Br bonds allows for selective and sequential couplings. The typical order of reactivity for the oxidative addition step in palladium-catalyzed reactions is C–I > C–Br > C–Cl, enabling the reaction to be performed selectively at the more reactive C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. uwindsor.ca

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govnih.gov This reaction is widely used due to its mild conditions and the low toxicity of the boron reagents. nih.gov

For this compound, the significant difference in reactivity between the C-I and C-Br bonds can be exploited to achieve high chemoselectivity. uwindsor.ca A Suzuki-Miyaura coupling can be performed selectively at the C5 position (C-I bond) using carefully controlled conditions, such as lower temperatures and specific palladium catalysts/ligand systems. The resulting 3-bromo-5-aryl(or vinyl)aniline can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react the C-Br bond, yielding a 1,3,5-trisubstituted aniline derivative.

| Coupling Step | Target Bond | Typical Coupling Partner | Catalyst System (Example) | Base (Example) | Expected Product |

|---|---|---|---|---|---|

| First Coupling | C-I | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Bromo-5-arylaniline |

| Second Coupling | C-Br | Aryl'boronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) | K₃PO₄ | 3-Aryl'-5-arylaniline |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed with high selectivity on this compound. The C-I bond will react preferentially with a terminal alkyne under standard Sonogashira conditions, allowing for the synthesis of 3-bromo-5-(alkynyl)aniline. The remaining C-Br bond can then undergo a subsequent coupling reaction, either another Sonogashira coupling with a different alkyne or a different type of cross-coupling reaction, providing a pathway to complex, unsymmetrically substituted molecules.

| Coupling Step | Target Bond | Reagents (Example) | Catalyst System (Example) | Base/Solvent (Example) | Expected Product |

|---|---|---|---|---|---|

| Selective First Coupling | C-I | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | 3-Bromo-5-(phenylethynyl)aniline |

| Subsequent Second Coupling | C-Br | Terminal alkyne' (e.g., Trimethylsilylacetylene) | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | 3-((Trimethylsilyl)ethynyl)-5-(phenylethynyl)aniline |

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org It is a highly versatile C-C bond-forming reaction, though a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

The predictable reactivity hierarchy (C-I > C-Br) also applies to the Stille coupling. wikipedia.org This allows for the selective reaction of an organostannane at the C5 position of this compound. This stepwise approach is valuable for the synthesis of complex molecules where other coupling methods might not be suitable. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The differential reactivity of the C-I and C-Br bonds in this compound makes it a versatile building block for a variety of other metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen (C-N) bonds by coupling an amine with an aryl halide. rsc.org It could be used to selectively introduce a second amino group at the C5 position of this compound, or potentially at the C3 position after the C5 position has been functionalized. nih.gov

Hiyama Coupling: This reaction couples organosilicon compounds with organic halides, offering an alternative to Suzuki (boron) and Stille (tin) couplings. mdpi.com The reaction is activated by a fluoride (B91410) source and catalyzed by palladium. mdpi.com Selective coupling at the C-I bond of this compound is expected.

Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide catalyzed by nickel or palladium, this is another powerful C-C bond-forming reaction.

Heck Reaction: This reaction couples an alkene with an aryl halide. Selective Heck coupling at the C-I bond of this compound could be used to introduce a vinyl substituent.

In all these cases, the ability to perform a reaction selectively at the more labile C-I bond before addressing the C-Br bond is a central theme in the synthetic utility of this compound. uwindsor.ca

Redox Chemistry of the Amino Group and Halogen Centers

The redox chemistry of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing, redox-active halogen substituents. The reactivity of the aniline functionality and the halogen centers can be manipulated under specific oxidative or reductive conditions.

The primary amino group of an aniline system is susceptible to oxidation, which can lead to a variety of products such as nitroso, nitro, azo, and azoxy compounds, depending on the oxidant and reaction conditions. acs.org The selective oxidation of aromatic amines to their corresponding nitro compounds is a challenging transformation that often requires specific reagents to avoid the formation of polymeric side products or over-oxidation. acs.org

One effective method for this transformation is the use of in situ-generated peracids. For instance, performic acid, formed from the reaction of formic acid and hydrogen peroxide, has been used for the selective oxidation of aromatic amines. acs.org The presence of surfactants like cetyltrimethylammonium bromide (CTAB) can enhance selectivity, potentially by forming micelles that control the substrate's orientation and reactivity. acs.org While specific studies on this compound are not prevalent, the general principles of aniline oxidation can be applied. The strong deactivating effect of the bromine and iodine atoms would likely make the aromatic ring less susceptible to oxidation and potentially influence the redox potential of the amino group.

Table 1: Conditions for Oxidation of Aromatic Amines

| Oxidizing System | Typical Products | Key Features |

|---|---|---|

| Formic Acid / H₂O₂ (Performic Acid) | Nitro Compounds | In situ generation of the oxidant; can be performed in an aqueous medium. acs.org |

| Trifluoroperacetic acid | Nitro Compounds | A strong oxidizing agent for primary amines. researchgate.net |

| Potassium permanganate (B83412) (KMnO₄) | Azo Compounds, Nitro Compounds | A powerful, less selective oxidant; reaction outcome is highly condition-dependent. researchgate.net |

| Hypervalent Iodine Reagents (e.g., IBX) | Varies (e.g., oxidative coupling, cyclization) | Acts as a strong oxidant under mild conditions. nih.govsemanticscholar.org |

While the amino group itself is in a reduced state, it can be removed from the aromatic ring through a reductive process known as deamination. This transformation proceeds via an intermediate diazonium salt. The primary aromatic amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). brainly.com The resulting diazonium group can then be replaced by a hydrogen atom in a reductive displacement reaction.

A common method for this reduction involves using hypophosphorous acid or ethanol (B145695). brainly.com For example, the deamination of the related compound 4-bromo-2-chloro-6-iodoaniline (B12088954) to 1-bromo-3-chloro-5-iodobenzene (B84608) has been successfully carried out using isoamyl nitrite in N,N-dimethylformamide, with yields often exceeding 75%. acs.org Another procedure utilizes powdered sodium nitrite added to the aniline dissolved in ethanol and concentrated sulfuric acid, followed by heating to reflux. medium.com This two-step diazotization-reduction sequence is a powerful tool for removing an amino group after it has served its purpose as a directing group in electrophilic aromatic substitution.

Table 2: General Steps for Reductive Deamination of an Aniline

| Step | Process | Typical Reagents |

|---|---|---|

| 1 | Diazotization | Sodium nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |

| 2 | Reductive Displacement | Hypophosphorous acid (H₃PO₂), Ethanol (C₂H₅OH), or Isoamyl nitrite in DMF. acs.org |

Intramolecular Cyclization and Heteroannulation Pathways

The presence of an amino group and two different halogen atoms on the aromatic ring of this compound provides multiple reactive sites that can be exploited for the synthesis of complex nitrogen-containing heterocycles through intramolecular cyclization and heteroannulation reactions.

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that forms indoles from an ortho-haloaniline and a disubstituted alkyne. wikipedia.org This process, also known as Larock heteroannulation, is a one-pot reaction that constructs the indole ring system with high efficiency and regioselectivity. ub.edu The reaction mechanism involves the oxidative addition of the aryl-halide to a Pd(0) catalyst, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org The final step is an intramolecular displacement of the halide by the nitrogen atom of the aniline, forming the six-membered ring of the indole nucleus. wikipedia.org

For this compound to directly participate in a classic Larock indole synthesis, a halogen atom would need to be positioned ortho to the amino group. However, the principles of this reaction are highly relevant. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective reactions. The C-I bond is significantly more reactive in the oxidative addition step to palladium than the C-Br bond. While the original Larock conditions worked well for iodoanilines, subsequent developments have enabled the use of more accessible but less reactive bromoanilines and chloroanilines, often by employing highly active phosphine ligands. ub.edunih.gov

Table 3: Key Components of the Larock Indole Synthesis

| Component | Example/Role | Reference |

|---|---|---|

| Aryl Halide | o-Iodoaniline or o-Bromoaniline | wikipedia.orgnih.gov |

| Catalyst | Pd(OAc)₂, Pd/C | wikipedia.orgub.edu |

| Ligand | PPh₃, P(tBu)₃ (often used for bromoanilines) | nih.gov |

| Base | K₂CO₃, Na₂CO₃, NaOAc | wikipedia.org |

| Alkyne | Symmetrical or unsymmetrical disubstituted alkynes | ub.edu |

| Additive | LiCl or n-Bu₄NCl (often improves yield) | wikipedia.org |

Beyond the Larock synthesis, the functionalities of this compound can be leveraged to create a variety of other nitrogen-containing heterocycles. frontiersin.orgnih.gov These syntheses often rely on transition-metal-catalyzed or radical-mediated intramolecular cyclization reactions.

One such pathway is intramolecular radical cyclization. In this approach, a radical is generated on the aromatic ring, which then attacks a suitably positioned unsaturated moiety tethered to the amino group. For instance, a silicon-centered radical can abstract the iodine atom from an aryl iodide to form an aryl radical. rsc.org This aryl radical can then undergo a 5-exo-trig cyclization onto an adjacent alkene or alkyne, ultimately forming an indoline (B122111) or related heterocyclic structure after hydrogen abstraction. rsc.org

Palladium-catalyzed heteroannulation reactions provide another versatile route. For example, o-bromoanilines can react with branched 1,3-dienes in the presence of a palladium catalyst and a specific phosphine ligand (PAd₂ⁿBu) to afford 3-substituted indolines with excellent regioselectivity. researchgate.net These methods highlight how the combination of the amino group and halogen atoms in a precursor like this compound can serve as a powerful platform for building diverse heterocyclic scaffolds, which are prominent structural motifs in biologically active molecules and natural products. rsc.org

Reactivity with Hypervalent Iodine Reagents and Related Oxidants

Hypervalent iodine reagents are compounds where the iodine atom has a formal oxidation state higher than the usual -1. Reagents such as those of iodine(III) (e.g., (diacetoxyiodo)benzene, PIDA) and iodine(V) (e.g., 2-iodoxybenzoic acid, IBX; Dess-Martin periodinane, DMP) are valued in organic synthesis for their role as powerful and selective oxidants that operate under mild conditions. nih.govsemanticscholar.orgacs.org Their reactivity stems from the electrophilic nature of the hypervalent iodine center and its ability to participate in ligand exchange and reductive elimination pathways, similar to transition metals. acs.org

The interaction of this compound with hypervalent iodine reagents can lead to several transformations. The primary amino group is a potential target for oxidation. Hypervalent iodine(V) reagents like IBX are known to oxidize a range of functional groups, including alcohols, sulfides, and amines. semanticscholar.org For example, IBX can oxidize tryptolines to their corresponding imines, which can then be trapped by nucleophiles. semanticscholar.org The application of such a reagent to this compound could potentially lead to oxidative coupling products or, if other functional groups are present, facilitate intramolecular cyclization. researchgate.net

Furthermore, hypervalent iodine(III) reagents can initiate domino reactions. For instance, the reaction of N-allyl 2-aminophenols with iodine(III) species can lead to the formation of tricyclic systems. unimi.it This suggests that if this compound were modified with an appropriately placed unsaturated side chain, hypervalent iodine reagents could mediate a cyclization event. The reactivity is governed by the ability of the iodine(III) center to act as both an oxidizing and acylating (or arylating) agent, enabling complex transformations in a single step. unimi.it

Table 4: Common Hypervalent Iodine Reagents and Their Applications

| Reagent | Iodine Oxidation State | Primary Application | Reference |

|---|---|---|---|

| (Diacetoxyiodo)benzene (PIDA) | +3 | Oxidant, facilitates cyclizations and rearrangements. | diva-portal.org |

| Phenyliodine bis(trifluoroacetate) (PIFA) | +3 | Strong oxidant, used in oxidative cyclizations. | |

| 2-Iodoxybenzoic acid (IBX) | +5 | Highly selective oxidation of alcohols to aldehydes/ketones. | nih.govsemanticscholar.org |

| Dess-Martin periodinane (DMP) | +5 | Mild and selective oxidation of primary and secondary alcohols. | semanticscholar.org |

Comprehensive Mechanistic Studies of Principal Reactions

Detailed mechanistic investigations that specifically utilize this compound as a substrate are not available in the reviewed literature. General mechanisms for reactions involving similar haloanilines are well-established, but specific studies on this particular molecule, which would account for the electronic and steric effects of both a bromine and an iodine atom at the meta positions to the aniline group, have not been reported.

No published studies were found that report on the kinetic and thermodynamic parameters for any reaction involving this compound. Consequently, data tables for rate constants, activation energies, enthalpies, and entropies of reaction for this specific compound cannot be provided.

There are no specific reports on the isolation or spectroscopic identification (e.g., via NMR, mass spectrometry, or X-ray crystallography) of reaction intermediates in which this compound is a reactant. While palladium-catalyzed cross-coupling reactions are known to proceed through intermediates such as oxidative addition complexes and transitory organopalladium species, no such intermediates involving a 3-bromo-5-iodoanilino moiety have been characterized. Similarly, for other potential reactions, no specific intermediates have been documented.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For 3-Bromo-5-iodoaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for complete spectral assignment.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

The structure of this compound features an aromatic ring with three distinct protons (H-2, H-4, H-6) and six unique carbon atoms. The analysis of their chemical shifts (δ) and coupling constants (J) allows for their specific assignment.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three signals in the aromatic region. The electron-donating amino (-NH₂) group tends to shield the ortho (H-2, H-6) and para (H-4) positions, while the electronegative bromine and iodine atoms have a deshielding effect. The precise chemical shifts are a net result of these competing influences. The protons will exhibit small meta-coupling to each other.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to the halogens (C-3 and C-5) and the amino group (C-1) can be distinguished from the protonated carbons (C-2, C-4, C-6) based on their chemical shifts and the absence of a signal in a DEPT-135 experiment. The chemical shifts of carbons attached to bromine and iodine are significantly influenced by the heavy atom effect. kpi.ua

Note: The following data is predicted based on established substituent effects in similar halogenated anilines, as specific experimental spectra for this compound are not widely published. The solvent is assumed to be CDCl₃. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1-NH₂ | ~3.8 (broad singlet) | bs | ~148.0 |

| H-2 | ~7.10 | t (J ≈ 1.8 Hz) | ~126.0 |

| C-3 | - | - | ~123.0 |

| H-4 | ~7.25 | t (J ≈ 1.8 Hz) | ~133.0 |

| C-5 | - | - | ~95.0 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating complex connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks connecting all three aromatic protons (H-2, H-4, and H-6), confirming their meta-relationship on the same aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be particularly useful to confirm the proximity of the amine protons (-NH₂) to the ortho protons (H-2 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It provides an unambiguous link between the ¹H and ¹³C spectra, showing cross-peaks for H-2/C-2, H-4/C-4, and H-6/C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edusdsu.edu This is invaluable for assigning quaternary (non-protonated) carbons. For instance, the proton at H-2 would show correlations to the quaternary carbons C-1 and C-3. The proton at H-4 would uniquely correlate to both C-3 (bearing the bromine) and C-5 (bearing the iodine), providing definitive structural confirmation.

Resolution of Spectroscopic Ambiguities and Discrepancies

A primary challenge in interpreting the ¹H NMR spectrum of this compound is the unambiguous assignment of the three closely spaced aromatic signals (H-2, H-4, and H-6). While their multiplicities are similar (triplet-like appearance from meta-coupling), their chemical shifts can be difficult to predict with absolute certainty.

This ambiguity is definitively resolved using an HMBC experiment. youtube.com Each aromatic proton will have a unique pattern of correlations to the quaternary carbons (C-1, C-3, C-5), whose chemical shifts are well separated.

H-2 will show a strong three-bond correlation to C-6 and weaker two-bond correlations to C-1 and C-3.

H-4 will show strong three-bond correlations to C-2 and C-6, and crucial two-bond correlations to both C-3 and C-5.

H-6 will show a strong three-bond correlation to C-2 and weaker two-bond correlations to C-1 and C-5.

By analyzing this unique fingerprint of long-range correlations for each proton, a definitive and indisputable assignment of all proton and carbon signals can be achieved.

X-ray Crystallography for Definitive Molecular Structure Determination

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the most definitive characterization of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and stereochemistry.

For this compound, an X-ray crystallographic study would provide:

Confirmation of Connectivity: Absolute proof of the 1,3,5-substitution pattern of the amino, bromo, and iodo groups on the benzene (B151609) ring.

Geometric Parameters: Precise measurements of C-C, C-N, C-Br, and C-I bond lengths and the angles within the benzene ring and involving the substituents.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonding between the amine group of one molecule and a halogen or the π-system of a neighboring molecule. researchgate.net

As of this writing, a public-domain crystal structure for this compound has not been reported. However, a hypothetical table of key structural parameters that would be obtained from such an analysis is presented below.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.40 Å |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile analytical technique used to separate, identify, and quantify components in a mixture. It is the standard method for assessing the purity of compounds like this compound. A study on the related compound 3-bromo-5-(trifluoromethyl)aniline (B1272211) utilized HPLC for impurity profiling, demonstrating the technique's suitability. srce.hrresearchgate.net

A typical reversed-phase HPLC method would be employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. The high degree of conjugation in the aromatic ring makes the compound strongly UV-active, allowing for sensitive detection using a UV-Vis diode-array detector (DAD).

Table 3: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

This method would effectively separate this compound from starting materials, by-products, and other impurities, allowing for its purity to be calculated as a percentage of the total peak area.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). For a compound like this compound, UPLC is instrumental in assessing purity and identifying trace impurities that may originate from the synthetic process.

The analysis of aromatic amines is a well-established application of UPLC. coresta.org In a typical UPLC method, a sub-2 µm particle column, such as a C18 reversed-phase column, is used to achieve high separation efficiency. nih.gov The separation is generally performed using a gradient elution program with a binary mobile phase, commonly consisting of an aqueous component (e.g., water with a small percentage of acid like acetic acid) and an organic solvent such as acetonitrile. nih.gov A diode array detector (DAD) is often employed to monitor the elution, allowing for the simultaneous acquisition of chromatograms at multiple wavelengths and the UV spectrum of each separated peak. This rapid analysis increases sample throughput while reducing solvent consumption. waters.com

Table 1: Representative UPLC System Parameters for Aromatic Amine Analysis

| Parameter | Typical Value/Condition |

| LC System | ACQUITY UPLC H-Class or similar |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water (often with 0.1% acetic or formic acid) |

| Mobile Phase B | Acetonitrile (often with 0.1% acetic or formic acid) |

| Elution Mode | Gradient |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 30 - 60 °C |

| Detector | Photodiode Array (PDA) or Diode Array (DAD) |

| Injection Volume | 1 - 5 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides not only retention time data but also crucial mass-to-charge ratio (m/z) information, which is invaluable for the structural confirmation of the target compound and the identification of unknown impurities. rsc.org

For this compound, an LC-MS method would typically employ a reversed-phase UPLC or HPLC system for separation, followed by detection with a mass spectrometer. d-nb.inforesearchgate.net Electrospray ionization (ESI) is a common ionization technique for aromatic amines, usually operated in positive ion mode (ESI+), as the amine functional group is readily protonated. d-nb.info The mobile phase often includes a volatile acid like formic or acetic acid to facilitate this protonation. The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or Orbitrap, then separates the ions based on their m/z ratio, confirming the molecular weight of the parent compound and providing fragmentation patterns for structural elucidation. nih.gov

Table 2: Typical LC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Value/Condition |

| LC System | UPLC or HPLC |

| Column | Reversed-phase C18 or Biphenyl |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole, TOF, or Triple Quadrupole (MS/MS) |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 1.0 - 3.5 kV |

| Source Temperature | 80 - 150 °C |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the amine (NH₂) group, the aromatic ring, and the carbon-halogen (C-Br, C-I) bonds.

N-H Vibrations : The primary amine group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce a series of bands between 1450 and 1600 cm⁻¹. scialert.net

C-N Vibration : The C-N stretching vibration for aromatic amines is usually found in the 1250-1360 cm⁻¹ range.

Carbon-Halogen Vibrations : The C-Br stretching vibration is expected in the 500-680 cm⁻¹ region. The C-I stretch occurs at even lower frequencies, typically between 480-610 cm⁻¹. These bands are often in the fingerprint region of the spectrum and can be challenging to assign definitively without computational support. semanticscholar.org

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Bromo-Aromatic | C-Br Stretch | 500 - 680 |

| Iodo-Aromatic | C-I Stretch | 480 - 610 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π*.

The benzene ring itself has characteristic absorption bands around 184, 204, and 256 nm. quimicaorganica.org The presence of substituents on the ring alters the positions and intensities of these bands. The amino group (-NH₂) is a strong auxochrome with non-bonding electrons (n), which can participate in n → π* transitions and also cause a bathochromic (red) shift of the π → π* transitions due to resonance effects. The halogen substituents (Br, I) also act as auxochromes, further shifting the absorption maxima to longer wavelengths. up.ac.za It is expected that the primary absorption bands for this compound will be shifted to well within the 220-300 nm range. nist.gov The introduction of halogen substituents on a benzene ring, particularly iodine, is known to cause bathochromic shifts in the UV spectrum. cdnsciencepub.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π | Substituted Benzene Ring | ~230 - 260 (Primary Band) |

| π → π | Substituted Benzene Ring | ~270 - 300 (Secondary Band) |

| n → π | Amine Group | May be obscured by stronger π → π bands |

Other Advanced Spectroscopic Probes (e.g., EPR for Radical Species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species possessing one or more unpaired electrons. wikipedia.org Such species are termed paramagnetic and include free radicals, radical ions, and many transition metal complexes. libretexts.orglibretexts.org

In its neutral, ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, it will not produce a signal in an EPR spectrometer and is considered "EPR silent." researchgate.net

However, EPR spectroscopy could be employed to study radical species derived from this compound. For instance, if the molecule were to be chemically or electrochemically oxidized by removing one electron, it would form a paramagnetic radical cation. This radical cation would be EPR active, and the resulting spectrum could provide valuable information. The hyperfine coupling observed in the EPR spectrum would reveal the interaction of the unpaired electron with the magnetic nuclei (¹⁴N, ¹H, ⁷⁹Br, ⁸¹Br) in the molecule, offering insights into the electron's distribution (spin density) across the molecular structure. auburn.edu

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic properties and structure of molecules. For 3-Bromo-5-iodoaniline, DFT calculations would provide significant insights into its fundamental chemical nature.

Electronic Structure and Molecular Geometry Optimizations

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations would likely predict a near-planar structure for the aniline (B41778) ring, with the amino group (-NH2), bromine, and iodine atoms attached. The amino group itself is expected to have a slightly pyramidal geometry.

The electronic structure is defined by the distribution of electrons within the molecule. The presence of electronegative halogen atoms (bromine and iodine) and the electron-donating amino group significantly influences this distribution. This leads to a complex interplay of inductive and resonance effects, which dictate the molecule's reactivity and properties.

Table 1: Predicted Optimized Geometric Parameters for this compound (Representative Values)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-C Bond Length (aromatic) | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° |

| H-N-H Bond Angle | ~105° |

| C-C-Br Bond Angle | ~120° |

Note: These values are representative and based on DFT calculations for analogous halosubstituted anilines.

Electrostatic Potential Surface Analysis

An electrostatic potential surface (EPS) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the EPS analysis is expected to reveal several key features. The area around the nitrogen atom of the amino group would exhibit a negative potential (red or yellow) due to the lone pair of electrons, indicating a site for electrophilic attack. Conversely, the hydrogen atoms of the amino group would show a positive potential (blue), making them susceptible to nucleophilic interaction.

The halogen atoms, bromine and iodine, present a more complex picture. While they are electronegative, they can also exhibit a region of positive electrostatic potential on their outermost surface, known as a "sigma-hole" researchgate.net. This positive region along the C-Br and C-I bond axes can participate in halogen bonding, a type of non-covalent interaction. The areas lateral to the halogen atoms would display a negative potential.

Calculation of Formation Energies and Interaction Strengths

DFT calculations can be used to determine the formation energy of this compound, which is the energy change when the molecule is formed from its constituent atoms in their standard states. This value provides a measure of the molecule's thermodynamic stability.

Furthermore, the interaction strengths between this compound and other molecules or ions can be computationally investigated. For instance, the binding energies in halogen-bonded or hydrogen-bonded complexes could be calculated. Studies on similar halobenzene derivatives suggest that these interactions are influenced by both electrostatic and dispersion forces acs.orgmdpi.com. The presence of both bromine and iodine allows for the potential of forming directional halogen bonds, which are of interest in crystal engineering and materials science.

Prediction of Spectroscopic Parameters (NMR shifts, Vibrational Frequencies, Electronic Spectra)

Computational methods are invaluable for predicting and interpreting various types of spectra.

NMR Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of the amino, bromo, and iodo substituents.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. These calculated frequencies help in the assignment of experimental spectral peaks to specific molecular vibrations. Anharmonic calculations often provide results that are in close agreement with experimental data researchgate.net.

Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This analysis would reveal the electronic transitions between molecular orbitals, providing information about the molecule's color and photochemical properties.

Table 2: Predicted Spectroscopic Data for this compound (Representative Values)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (aromatic) | 6.8 - 7.5 ppm |

| ¹³C NMR Chemical Shift (aromatic) | 90 - 150 ppm |

| N-H Stretch Vibrational Frequency | ~3400 - 3500 cm⁻¹ |

| C-Br Stretch Vibrational Frequency | ~550 - 650 cm⁻¹ |

| C-I Stretch Vibrational Frequency | ~500 - 600 cm⁻¹ |

Note: These values are representative and based on DFT calculations for analogous substituted anilines and halobenzenes.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the arrangement of electrons in molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this group. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the halogen atoms, indicating that these are the regions where the molecule can accept electrons. The spatial distribution of these orbitals dictates how the molecule will interact with other chemical species.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Representative Values)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

Note: These values are representative and based on DFT calculations for analogous substituted aromatic compounds.

Charge Distribution and Electronic Descriptors

Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, a Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be performed to determine the partial atomic charges on each atom within the this compound molecule. This would reveal the distribution of electron density and identify the most electrophilic and nucleophilic sites, which is crucial for predicting reaction mechanisms.

Table 1: Hypothetical Electronic Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |